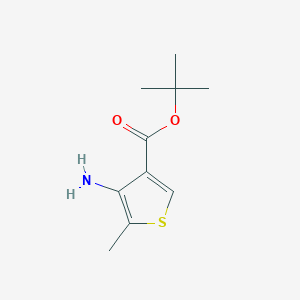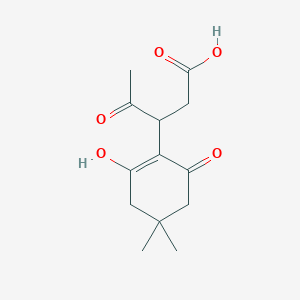![molecular formula C17H20N4O3S B2438668 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034489-25-1](/img/structure/B2438668.png)
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound belongs to the class of ureas, which are derivatives of carbamides featuring a typical carbonyl functional group attached to two amine residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea generally involves a multi-step process:
Formation of Intermediate: : Initially, the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core is synthesized through the nitration of methylbenzo[c][1,2,5]thiadiazole followed by oxidation.
Alkylation Step: : The intermediate is then subjected to an alkylation reaction with an appropriate ethylating agent to attach the ethyl group.
Urea Formation: : Finally, the alkylated product is reacted with o-tolyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound typically follows similar steps but with optimized conditions to ensure high yield and purity. Factors such as temperature control, choice of solvents, and catalysts play a crucial role in scaling up the synthesis process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is known to undergo various chemical reactions, including:
Oxidation: : The methyl group on the benzo[c][1,2,5]thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: : The compound may undergo reduction reactions affecting the carbonyl and thiazole moieties.
Substitution: : The benzene ring allows for electrophilic aromatic substitution reactions.
Oxidation: : Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: : Friedel-Crafts reagents like aluminum chloride and acetyl chloride are often employed.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives and substituted urea compounds, each with potential for further functionalization.
Applications De Recherche Scientifique
Chemistry:
Catalysis: : The compound's structure allows it to act as a ligand in coordination chemistry, forming complex catalysts for various organic reactions.
Organic Synthesis: : Its reactive nature makes it a useful intermediate in the synthesis of more complex molecules.
Biological Probes: : It can be used as a fluorescent probe due to its heterocyclic structure, which is often involved in biological imaging studies.
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its structural similarity to urea-based inhibitors.
Therapeutic Agents: : Research explores its potential as a therapeutic agent, targeting specific pathways in disease treatment.
Materials Science: : Utilized in the development of advanced materials, including polymers and composites, owing to its robust chemical structure.
Mécanisme D'action
The mechanism by which 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea exerts its effects largely depends on its application:
Molecular Targets: : Inhibits specific enzymes by mimicking substrate structures or blocking active sites.
Pathways Involved: : Engages in pathways related to oxidation-reduction processes and enzyme regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea can be compared to other urea derivatives and benzothiadiazole-containing compounds such as:
1-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)-3-phenylurea
3-(2-(benzo[c][1,2,5]thiadiazol-5-yl)ethyl)-1-phenylurea
Uniqueness: This compound stands out due to the specific placement and nature of its substituents, which confer unique chemical reactivity and biological activity profiles, making it particularly useful in specialized research applications.
Propriétés
IUPAC Name |
1-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-13-7-3-4-8-14(13)19-17(22)18-11-12-21-16-10-6-5-9-15(16)20(2)25(21,23)24/h3-10H,11-12H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIWKUKCJHSTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-2-methylphenoxy)methyl]oxirane](/img/structure/B2438588.png)
![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)

![8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)



![3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2438601.png)

![2-Chloro-N-[[1-(cyclopropylmethyl)triazol-4-yl]methyl]-N-(4-methylphenyl)acetamide](/img/structure/B2438605.png)
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2438606.png)


